molecular formula C13H13Cl2N3O B213758 N-(3,5-dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

N-(3,5-dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

Cat. No. B213758
M. Wt: 298.16 g/mol
InChI Key: AENCYQUZMRIQDG-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, commonly known as DCPA, is a pyrazole herbicide that is widely used in agriculture to control broadleaf weeds. DCPA is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. The chemical formula for DCPA is C13H11Cl2N3O, and its molecular weight is 307.15 g/mol.

Mechanism of Action

DCPA works by inhibiting the germination of weed seeds and the growth of young seedlings. It interferes with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. DCPA also disrupts the cell division process in the root tips of plants, leading to stunted growth and eventual death. DCPA has a selective mode of action, targeting only broadleaf weeds and leaving grasses unharmed.
Biochemical and Physiological Effects:
DCPA has been shown to affect the photosynthetic apparatus, leading to reduced chlorophyll content and photosynthetic activity in plants. It also disrupts the cell membrane integrity and ion transport systems, leading to osmotic stress and water loss. DCPA can induce oxidative stress and damage to DNA and proteins in plants, leading to cell death.

Advantages and Limitations for Lab Experiments

DCPA is a widely used herbicide in agricultural and horticultural settings, making it readily available for laboratory experiments. It is relatively inexpensive and has a low toxicity to mammals, making it safe for handling and disposal. However, DCPA has a short half-life in soil, and its efficacy can be affected by environmental factors such as temperature and moisture. DCPA can also have a residual effect on non-target plants, leading to phytotoxicity.

Future Directions

There are several future directions for the research on DCPA. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce its environmental impact. Another area of research is the investigation of the molecular mechanisms of DCPA resistance in weeds, which can help in the development of new herbicides with different modes of action. The effects of DCPA on soil microorganisms and their interactions with plants are also an important area of research, as they can have implications for soil health and nutrient cycling. Finally, the development of new herbicides based on the structure of DCPA can lead to the discovery of novel compounds with improved selectivity and efficacy.

Synthesis Methods

DCPA can be synthesized by reacting 3,5-dichloroaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydrazine hydrate and acetic anhydride. The yield of DCPA obtained by this method is around 70%.

Scientific Research Applications

DCPA has been extensively studied for its herbicidal properties. It is effective against various broadleaf weeds, including dandelions, chickweeds, and clovers. DCPA is commonly used in turfgrass management, golf courses, and ornamental landscapes. It is also used in vegetable and fruit crops, such as tomatoes, peppers, and strawberries. DCPA is considered safe for the environment and non-target organisms, and it has a low toxicity to mammals.

properties

Product Name

N-(3,5-dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

Molecular Formula

C13H13Cl2N3O

Molecular Weight

298.16 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-ethyl-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C13H13Cl2N3O/c1-3-18-7-12(8(2)17-18)13(19)16-11-5-9(14)4-10(15)6-11/h4-7H,3H2,1-2H3,(H,16,19)

InChI Key

AENCYQUZMRIQDG-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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